molecular formula C17H24N2O2 B2467393 (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide CAS No. 2629179-74-2

(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide

Cat. No. B2467393
CAS RN: 2629179-74-2
M. Wt: 288.391
InChI Key: IVBFSPQOQSITBX-ZSSDRMLPSA-N
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Description

(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide is a compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known as SERM 6411 and has been extensively studied for its potential applications in the field of breast cancer research.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves its binding to the estrogen receptor. It has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, which is a commonly used SERM. It acts as an antagonist of the estrogen receptor in breast tissue, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis, and reduce the expression of estrogen receptor alpha. It has also been shown to have anti-inflammatory effects and to reduce the levels of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide in lab experiments is its high binding affinity for the estrogen receptor. This makes it a useful tool for studying the effects of estrogen receptor signaling in breast cancer cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Another direction is to study its effects on other types of cancer cells and to investigate its potential as a treatment for other types of cancer. Additionally, future studies could focus on the development of more potent and selective SERMs based on the structure of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves several steps. The first step is the preparation of 2-methoxyphenylcyclobutanone, which is then converted into the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N,N-dimethylformamide and sodium hydride to form the corresponding alkene. The final step involves the reaction of the alkene with N,N-dimethylformamide and butyryl chloride to yield (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. It has also been shown to have anti-proliferative effects on breast cancer cells and to induce apoptosis.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19(2)10-6-9-17(20)18-14-11-13(12-14)15-7-4-5-8-16(15)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBFSPQOQSITBX-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide

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